1.1. Compound Description: This compound is a potent and selective topical androgen receptor (AR) antagonist. It exhibits favorable pharmacokinetic properties, resulting in high skin exposure and low plasma exposure following topical administration []. Research suggests it promotes hair growth in both hair-growth and androgenetic alopecia (AGA) mouse models without noticeable toxicity [].
2.1. Compound Description: This compound exists in various crystalline polymorphs, including free base Forms I and II, and substance N []. These polymorphs represent different crystal structures of the same molecule and may exhibit different physicochemical properties.
3.1 Compound Description: These compounds are histone deacetylase (HDAC) inhibitors []. HDAC inhibitors can induce histone hyperacetylation, influencing chromatin structure and potentially increasing susceptibility to DNA-damaging stress like ionizing radiation (IR) []. Research suggests these HDAC inhibitors can enhance the efficacy of radiation therapy in gastrointestinal cancer cells [].
4.1. Compound Description: These compounds were synthesized and evaluated for their antibacterial and antifungal activities [].
2-Hydroxy-N-(1H-tetrazol-5-yl)benzamide
5.1. Compound Description: This compound serves as a ligand in the formation of coordination polymers with Zn(II), Cd(II), and Mn(II) ions []. These coordination polymers exhibit intriguing structural features, including interdigitated 3-D frameworks with 1-D channels [].
6.1. Compound Description: This class of compounds was investigated for its anti-platelet aggregation activities, with several showing promising results in vitro without exhibiting significant cell toxicity [].
7.1 Compound Description: This compound has been investigated in various salt forms, including hydrochloride, monophosphate, diphosphate, sulfate, methanesulfonate, ethanesulfonate, benzenesulfonate, and p-toluenesulfonate [, , , , , , ]. These different salt forms can exhibit varying physicochemical properties, such as solubility and bioavailability, which are crucial for drug development.
8.1 Compound Description: This compound’s crystal structure is stabilized by intermolecular O—H⋯O and N—H⋯N hydrogen bonds and weak C—H⋯O interactions []. These interactions contribute to the molecule’s three-dimensional structure and packing in the solid state.
9.1 Compound Description: This series of compounds, featuring an imidazo[1,2-a]pyridin-2-one core, was synthesized using microwave irradiation, demonstrating a convenient and efficient approach [].
N-(pyrazol-3-yl)-benzamide derivatives
10.1 Compound Description: This series of compounds has been investigated for their potential as glucokinase activators []. Glucokinase plays a role in glucose metabolism, and its activators have therapeutic potential in treating type 2 diabetes.
11.1 Compound Description: Structural analysis of this compound reveals a dihedral angle of 40.1(1)° between its pyridine and benzene rings []. Intermolecular O—H⋯N hydrogen bonds link the molecules, forming chains along the a axis in the crystal structure [].
12.1 Compound Description: This compound acts as a platelet-derived growth factor (PDGF) receptor tyrosine kinase inhibitor [, ]. It shows potential in treating angiotensin II-induced diseases, including hypertension [, ].
13.1. Compound Description: These compounds are notable for their interaction with dopamine D3 receptors []. NGB 2904 acts as a D3 antagonist, while CJB 090 functions as a partial agonist []. Both compounds demonstrate an ability to attenuate the discriminative and reinforcing stimulus effects of cocaine in rhesus monkeys, suggesting potential as pharmacological tools for studying cocaine addiction and as lead compounds for novel therapeutic agents [].
Substituted pyrrolo[3,4-b]pyridine-4,5-diones
14.1. Compound Description: These compounds were synthesized using a novel one-pot method involving the recyclization of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides in the presence of amines [].
15.1. Compound Description: SCH 527123 is a potent and orally bioavailable antagonist of the CXCR2/CXCR1 receptors []. This compound exhibits promising anti-inflammatory properties and has demonstrated good oral bioavailability in rats, making it a potential therapeutic candidate for various inflammatory diseases [].
16.1. Compound Description: AMG 458 is a potent, selective, and orally bioavailable inhibitor of the c-Met receptor tyrosine kinase []. It has demonstrated significant antitumor activity in preclinical models, effectively inhibiting tumor growth without causing significant adverse effects, suggesting its potential as a therapeutic agent for cancers associated with c-Met deregulation [].
17.1. Compound Description: The crystal structure of this zwitterionic compound reveals a tetrahydropyridinium ring adopting an envelope conformation nearly coplanar with the imidazoline ring []. Water molecules play a crucial role in forming hydrogen bonds that create molecular chains and ribbons, stabilizing the crystal packing [].
3-[3-(N,N-dimethylamino)propyl]-4-hydroxy-N-[4-(pyridin-4-yl)phenyl]benzamide (GR-55562) and O-methylated analogs
18.1. Compound Description: GR-55562 and its O-methylated analogs have been studied for their binding affinity and functional activity at serotonin (5-HT) receptors, particularly the 5-HT1B subtype []. These compounds exhibit varying degrees of intrinsic activity at the 5-HT1B receptor, with some acting as neutral antagonists and others displaying partial agonist activity [].
19.1 Compound Description: This nickel(II) complex, formed from the reaction of nickel(II) acetate with α-pyridoin, exhibits a rearrangement of the α-pyridoin ligand to form 2-hydroxy-2,2-di(pyridin-2-yl) acetic acid []. The crystal structure reveals an octahedral coordination geometry around the nickel(II) ion, with the ligand coordinating through its nitrogen and oxygen atoms [].
20.1. Compound Description: This compound, containing a pyrazolo[3,4-b]pyridine core, was synthesized using a microwave-assisted reaction of 4-(4-chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one with 3-methyl-1-phenyl-1H-pyrazol-5-amine in glycol [].
21.1. Compound Description: This radiolabeled compound is a benzamide derivative synthesized as a tool for studying the pharmacokinetics and metabolism of drugs [].
22.1 Compound Description: This series of oxazolidinone derivatives, incorporating a thieno-pyridine ring system, was synthesized and evaluated for their antimicrobial activity. Some derivatives demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as novel antimicrobial agents [].
N-(5-benzylidene-4-oxo-2-substituted phenylthiazolidin-3-yl)-5-((1,3-dioxoisoindolin-2-yl)methyl)-2-hydroxybenzamide and derivatives
23.1. Compound Description: This class of compounds, featuring a thiazolidinone ring and a phthalimide group, was synthesized and assessed for their antibacterial and antifungal activities []. Some derivatives displayed promising antibacterial activity, warranting further exploration as potential antimicrobial agents [].
24.1 Compound Description: This study investigated coordination polymers formed by combining cobalt, 3,5-di-tert-butyldioxolene (3,5-dbdiox), and 1-hydroxy-1,2,4,5-tetrakis(pyridin-4-yl)cyclohexane (tpch) []. The research revealed the formation of one-dimensional zigzag chains and two-dimensional sheets depending on the reaction conditions, highlighting the versatility of these building blocks in constructing diverse supramolecular architectures [].
25.1. Compound Description: This compound has been studied in both its crystalline and amorphous forms []. The crystalline form is characterized by specific peaks in its powder X-ray diffraction pattern and thermal behavior determined by differential scanning calorimetry [].
26.1. Compound Description: GDC-0449 is an orally bioavailable inhibitor of the Hedgehog (Hh) signaling pathway currently undergoing phase II clinical trials for various cancers []. This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability in several species [].
27.1. Compound Description: This series of tetrahydroindazoles, characterized by a pyridinyl substituent, was synthesized regioselectively using cyclic β-ketoesters as starting materials []. Nuclear magnetic resonance (NMR) spectroscopy confirmed their structures and indicated the formation of a single isomer with the pyridyl group at the N(2) position [].
28.1. Compound Description: Pharmaceutical compositions based on this compound typically involve a core containing the compound itself or a pharmaceutically acceptable salt, along with excipients. The core is often coated with a metal oxide, such as iron oxide, potentially for controlled release or stability purposes [].
29.1. Compound Description: The crystal structure of this racemic compound highlights intramolecular and intermolecular hydrogen bonding patterns []. An intramolecular O—H⋯N hydrogen bond exists between the phenolic OH group and the tertiary amine N atom []. Intermolecular O—H⋯N hydrogen bonds, involving the OH group and pyridine N atom, link the molecules into polymeric chains [].
30.1. Compound Description: These derivatives, characterized by an imidazo[1,2-a]pyridine core and a benzamide substituent, were synthesized and characterized using various spectroscopic techniques, including 1H-NMR, 13C-NMR, FT-IR, and LC-MS [].
31.1. Compound Description: This compound is a crucial intermediate in the synthesis of ceftobiprole, a cephalosporin antibiotic []. Its efficient preparation involves a novel procedure starting from malononitrile [].
(E)-1,2-di(pyridin-2-yl)ethene-1,2-diol
32.1. Compound Description: This compound exists predominantly as the enol tautomer in solution, stabilized by strong intramolecular hydrogen bonds []. Computational studies support the enol form's greater stability compared to its keto tautomer and other isomeric dimers of pyridine-2-carboxaldehyde [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.